Small Molecule Compounds and the VEGF Signaling Pathway

Vascular endothelial growth factors (VEGF) are important signaling proteins involved in both vasculogenesis (the de novo formation of the embryonic circulatory system) and angiogenesis (the growth of blood vessels from pre-existing vasculature). VEGF and its receptors have been implicated in the angiogenesis that occurs in many solid tumors including breast cancer, colon cancer, hepatoma, bladder cancer, gastric cancer, and prostate cancer. Studies into VEGF biology have provided tremendous insights into physiologic homeostasis and the molecular mechanisms of cancers and eye disease. Smolecule provides high-quality small-molecule compounds related to the VEGF signaling pathway for research use.

View More

Small Molecule Compounds Targeting Cyclin-Dependent Kinases

Cyclin-dependent kinases are the families of protein kinases first discovered for their role in regulating the cell cycle including regulating transcription, mRNA processing, and the differentiation of nerve cells. They are present in all known eukaryotes, and their regulatory function in the cell cycle has been evolutionarily conserved. CDKs are considered highly validated targets for several proliferative diseases including cancers. The majority of drug discovery efforts have been focused on traditional ATP-competitive inhibitors. New interests have been generated through academic and biotech efforts to explore, non-classical modalities of CDK inhibition. Smolecule provides high quality compounds targeting CDKs for research use.

View More

Small Molecule Compounds and the NF-κB Signaling Pathway

NF-κB signaling pathway is a nearly ubiquitous pathway responsible for mediating DNA transcription, and therefore cell function. The pathway is activated by a variety of stimuli including cellular stress, cytokines, free radicals, UV radiation, oxidized LDL, and bacterial/viral infection. NF-κB signaling pathway plays a critical role in almost all chronic diseases and are well-studied and mapped out. It involves multiple players that are targetable from a drug discovery aspect which has prompted researchers to explore thousands of molecules for modulating this pathway. Smolecule provides high-quality small-molecule compounds related to the NF-κB signaling pathway for non-human research use.

View More

Small Molecule Compounds and the MAPK/ERK Signaling Pathway

MAPK cascades were discovered more than three decades ago and new functions are continuously revealed including promoting cell growth and proliferation. The MAPK/ERK pathway stimulates cellular proliferation and invasion; however, its activation also can increase cellular apoptosis or antagonize pro‐oncogenic input from other signals. The MAPK/ERK signaling pathway might provide important therapeutic targets due to its capacity to interfere with complex molecular pathways, events demonstrated in many ongoing preclinical and clinical studies that emphasize the next level of combined treatment in the era of precision medicine. Smolecule provides high-quality small-molecule compounds related to the MAPK/ERK signaling pathway for research use.

View More

Small Molecule Compounds and the Nrf2 Signaling Pathway

Nrf2 is ubiquitously and constitutively expressed by cells, thus ensuring their prompt protective response to oxidative, inflammatory, and metabolic stresses. The Nrf2 signaling pathway contributes to the maintenance of cellular and tissue homeostasis and protects cells against oxidative stress. The Nrf2 signaling pathway represents a very promising pharmacological target to control common pathologic mechanisms of inflammatory reactions, respiratory system diseases, cardiovascular diseases, and malignant tumors. A plethora of Nrf2 activators, inducers, and inhibitors have been identified and a few are under clinical development. Smolecule provides high-quality small molecules related to the Nrf2 signaling pathway for research use.

View More

Small Molecule Compounds and the PI3K Signaling Pathway

The PI3K signaling pathway plays a fundamental role in several cellular processes including inflammation, metabolism, motility, cell proliferation, and survival. Aberrations in PI3K signaling contribute to a broad spectrum of human diseases, such as cancer, immunological disorders, neurological disorders, diabetes, localized tissue overgrowth, and cardiovascular disease. The plethora of functions and implications in different diseases promoted a great effort in the development of compounds targeting the pathway. Inhibition of the PI3K pathway, inhibition of the parallel pathway, and targeted and non-targeted combinations are being clinically studied and the results are promising. Smolecule provides high-quality small molecules related to the PI3K signaling pathway for research use.

View More

Small Molecule Compounds and the Hedgehog Signaling Pathway

Over the past decade, the Hedgehog signaling pathway has attracted considerable interest because the pathway plays important roles in the tumorigenesis of several types of cancer as well as developmental processes. Numerous drug discovery efforts have resulted in the identification of a wide variety of small molecules that target different members of this pathway, including Smoothened (Smo), Sonic hedgehog protein (Shh), and glioma-associated oncogene (GLI). Some compounds have now entered human clinical trials, and successful proof‐of‐concept studies have been carried out in patients with defined genetic mutations in the Hh pathway. Smolecule provides compounds related to the hedgehog signaling pathway.

View More

Small Molecule Compounds and the STAT3 Signaling Pathway

STAT-3 serves critical roles in several cellular processes, including the cell cycle, cell proliferation, cellular apoptosis and tumorigenesis. Excessive activation of signal transducer and activator of transcription 3 (STAT3) signaling is observed in a subset of many cancers, making activated STAT3 a highly promising potential therapeutic target. Several STAT3 inhibitors are now entering clinical trials or preclinical development. However, clinical research on selective STAT3 inhibitors remains in its infancy. A significant obstacle in developing STAT-3 inhibitors is the demonstration of the antitumor efficacy in in vivo systems and the lack of animal models for human tumors.

View More

Small Molecule Compounds and the Wnt Signaling Pathway

The Wnt signaling pathway is a conserved pathway in metazoan animals. Wnt signals are active in numerous contexts, initially in early development and later during the growth and maintenance of various tissues. Deregulated Wnt signaling has catastrophic consequences for the developing embryo and it is now well appreciated that defective Wnt signaling is a causative factor for a number of pleiotropic human pathologies including breast and prostate cancer, glioblastoma, type II diabetes and others. Small molecules targeting the Wnt signaling pathway are now in development, thus paving the way for initial clinical trials using Wnt modulators.

View More

Small Molecule Compounds and mTOR Signaling Pathway

Mammalian target of rapamycin (mTOR) is a Ser/Thr kinase that regulates a wide range of functions, including cell growth, proliferation, survival, autophagy, metabolism, and cytoskeletal organization. mTOR activity is dysregulated in several human disorders, including cancer. Signaling pathways, in which mTOR complexes are involved are usually dysregulated in various tumors and have been shown to be ideal targets for small molecule drugs. Several of the small molecules have already undergone or approved for clinical trials for treating tumors. The role of these compounds in cancer treatment continues to evolve as new compounds are continuously being disclosed. We summarize recent advances in developing small molecule compounds that target the mTOR signaling pathway.

View More

Small-molecule Drugs and Cancer Research

Small molecule cancer drugs, because of their small size, have been successfully used to target the extracellular, cell surface ligand-binding receptors as well as the intracellular proteins, including anti-apoptotic proteins that play a key role in transducing downstream signaling for cell growth and metastasis promotion. Research on molecularly targeted cancer drug discovery over the last few decades has resulted in a number of small-molecule drugs being successfully introduced in the clinic for cancer treatment.

View More

Cell Signaling Pathways and Drug Discovery

In biology, cell signaling is part of any communication process that governs basic activities of cells and coordinates multiple-cell actions. It refers to the various sequences of molecular events that mark a cell’s response to its environment, whether that entails interaction with another cell or other external cues. The ability of cells to perceive and correctly respond to their microenvironment is the basis of development, tissue repair, and immunity, as well as normal tissue homeostasis. Errors in signaling interactions and cellular information processing may cause diseases such as cancer, autoimmunity, and diabetes.

View More

What are Small-molecule Drugs?

Small-molecule drugs are defined as compounds with low molecular weight that are capable of modulating biochemical processes to diagnose, treat, or prevent diseases. Small-molecule drugs include the aspirin, diphenhydramine, and other molecules that we typically have in our medicine cabinets. Pharmacology usually restricts the term "small-molecule" to molecules that bind specific biological macromolecules and act as an effector, altering the activity or function of the target. Small molecules can have a variety of biological functions or applications, serving as cell signaling molecules, drugs in medicine, pesticides in farming, and in many other roles.

View More